![molecular formula C26H28N4O4 B297349 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and is a member of the pyrazole family of compounds. BPPB has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BPPB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. BPPB has also been shown to have anti-tumor effects, making it a potential treatment for cancer. Additionally, BPPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPPB in lab experiments is its unique properties, which make it a promising tool for researchers in various fields. However, one limitation of using BPPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of BPPB can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research involving BPPB. One area of interest is the development of new drugs and therapies based on the properties of BPPB. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its potential applications in various fields. Other potential future directions include the development of new synthesis methods for BPPB and the study of its potential toxicity in greater detail.
In conclusion, 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a promising compound for scientific research due to its unique properties and potential applications. While there are limitations to its use, further research is needed to fully understand the potential of BPPB and its role in the development of new drugs and therapies.
Synthesemethoden
The synthesis of BPPB involves the reaction of 4-tert-butylbenzoic acid with 3-(chloromethyl)phenyl bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl ether. The reaction is typically carried out using a catalyst such as triethylamine in a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography to obtain pure BPPB.
Wissenschaftliche Forschungsanwendungen
BPPB has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPPB has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C26H28N4O4 |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H28N4O4/c1-14-20(23(31)29-27-14)22(21-15(2)28-30-24(21)32)17-7-6-8-19(13-17)34-25(33)16-9-11-18(12-10-16)26(3,4)5/h6-13,22H,1-5H3,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
WJSPDWPMBRHDAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Kanonische SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.